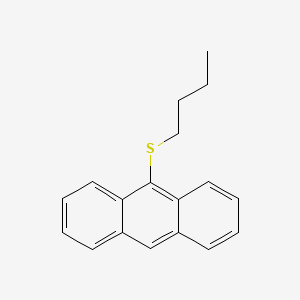

9-butylsulfanyl-anthracene

Description

9-Butylsulfanyl-anthracene is an anthracene derivative functionalized with a butylsulfanyl (-S-C₄H₉) group at the 9-position. Anthracene derivatives are widely studied for their optoelectronic properties, including fluorescence, charge transport, and thermal stability. The butylsulfanyl group introduces sulfur into the anthracene framework, which can modulate electronic properties through its electron-donating nature and enhance solubility in nonpolar solvents due to the alkyl chain.

Properties

CAS No. |

74851-72-2 |

|---|---|

Molecular Formula |

C18H18S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

9-butylsulfanylanthracene |

InChI |

InChI=1S/C18H18S/c1-2-3-12-19-18-16-10-6-4-8-14(16)13-15-9-5-7-11-17(15)18/h4-11,13H,2-3,12H2,1H3 |

InChI Key |

XXVQZEJEOZMSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

The synthesis of anthracene, 9-(butylthio)- typically involves the introduction of a butylthio group to the anthracene core. One common method is the Friedel–Crafts alkylation reaction, where anthracene is reacted with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

9-butylsulfanyl-anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .

Scientific Research Applications

9-butylsulfanyl-anthracene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Anthracene derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Some anthracene derivatives are used in photodynamic therapy for cancer treatment.

Industry: Anthracene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Mechanism of Action

The mechanism of action of anthracene, 9-(butylthio)- involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This process involves the activation of specific molecular pathways, including those related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Electronic Differences

Substituents on the anthracene core significantly influence its electronic structure. Below is a comparative analysis:

Key Findings:

- Electron-Donating vs.

- Solubility : The butyl chain in this compound likely improves solubility in organic solvents (e.g., toluene, THF) compared to purely aromatic substituents (e.g., naphthyl groups), which may aggregate in solution .

- Thermal Stability : Aromatic substituents like naphthyl groups enhance thermal stability (decomposition temperatures >300°C) due to rigid π-stacking, whereas alkylsulfanyl groups may lower melting points .

Optical and Electrochemical Properties

Research on 9,10-anthracene derivatives highlights substituent-dependent trends:

- Absorbance : Naphthyl-substituted anthracenes exhibit absorbance maxima (λₘₐₓ) >400 nm due to extended conjugation, whereas alkylsulfanyl derivatives may show λₘₐₓ ~380–390 nm, closer to unmodified anthracene .

- Fluorescence : Sulfur-containing derivatives demonstrate higher quantum yields (e.g., 0.6–0.8) compared to brominated analogs (quantum yield <0.3) .

- Electrochemical Stability: Cyclic voltammetry of naphthyl-anthracenes reveals reversible oxidation/reduction peaks, suggesting utility in organic electronics. Sulfanyl groups may introduce redox activity at lower potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.